10-Undecynoyl-OSu
Overview
Description
10-Undecynoyl-OSu is a click chemistry reagent . It is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C15H21NO4 . Its molecular weight is 279.33 g/mol .
Chemical Reactions Analysis
This compound is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry . This suggests that it can participate in chemical reactions involving the alkyne group.
Physical and Chemical Properties Analysis
This compound is a white to off-white powder with a melting point of 67-77°C. It is soluble in organic solvents like DMF, DMSO, and THF, but insoluble in water. Its molecular formula is C15H21NO4, and its molecular weight is 279.33 g/mol . It has a pKa of 8.13.
Mechanism of Action
Target of Action
10-Undecynoyl-OSu is a click chemistry reagent . It is primarily used as a hydrophobic bioconjugation linker . The primary targets of this compound are molecules that can be modified using click chemistry, particularly those containing alkyne groups .
Mode of Action
The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. Specifically, this compound can be further modified at the alkyne using Click-chemistry .
Biochemical Analysis
Biochemical Properties
10-Undecynoyl-OSu plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of covalent bonds, which allows for the modification of biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) undec-10-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h1H,3-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOUPBMTHXHXBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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